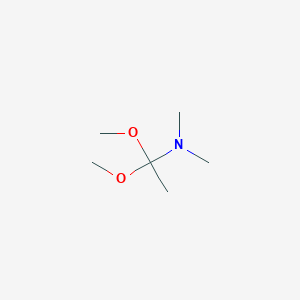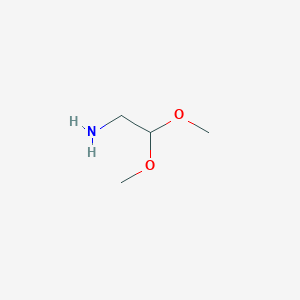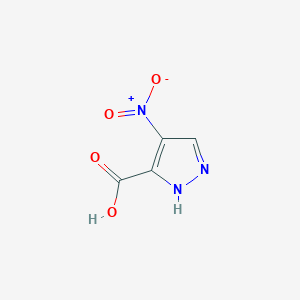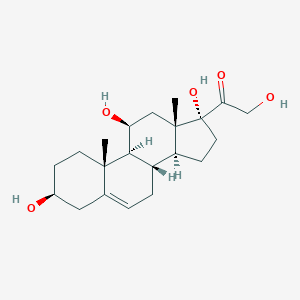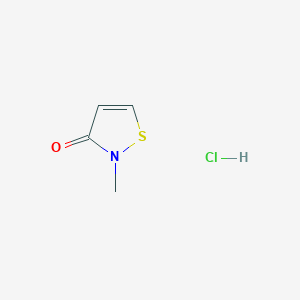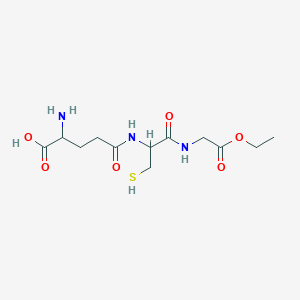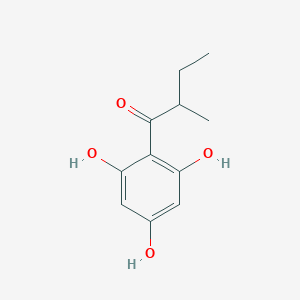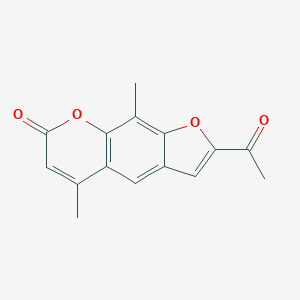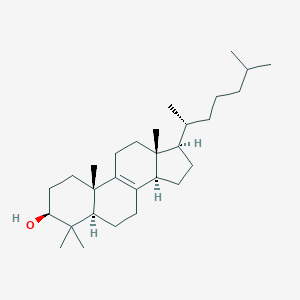
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol
Overview
Description
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a cholestanoid compound that belongs to the class of tetracyclic triterpenoids. It is characterized by the presence of two additional methyl groups at the 4th position of the 5alpha-cholesta-8-en-3beta-ol structure . This compound is a metabolite found in various biological systems, including mice .
Mechanism of Action
Target of Action
It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors within the mouse metabolic system.
Biochemical Pathways
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is involved in the biosynthesis of cholesterol . It is a cholestanoid, a class of compounds that are intermediates in the biosynthesis and metabolism of steroids .
Action Environment
Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol typically involves the modification of existing sterol structures. One common approach is the methylation of 5alpha-cholesta-8-en-3beta-ol at the 4th position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of sterol modification and methylation can be scaled up using standard chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxysterols.
Reduction: Reduction reactions can convert it to more saturated sterol derivatives.
Substitution: The methyl groups at the 4th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require strong nucleophiles and bases.
Major Products
The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols, depending on the specific reagents and conditions used .
Scientific Research Applications
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol has several applications in scientific research:
Chemistry: It is used as a model compound for studying sterol chemistry and reactions.
Medicine: Research into its potential therapeutic effects and roles in cholesterol metabolism is ongoing.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The primary sterol in animal cells, involved in membrane structure and precursor to other steroids.
Lanosterol: A key intermediate in the biosynthesis of cholesterol.
Uniqueness
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This distinct structure allows it to serve as a valuable tool in studying sterol metabolism and function .
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRVINOXYETMN-QGBOJXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol in patients with familial hypercholesterolemia after partial ileal bypass surgery?
A1: The study by [Author et al.] found several unidentified components in the sterol sulfate fraction of familial hypercholesterolemia patients who underwent partial ileal bypass surgery. [] Among these components, they identified this compound, along with other methyl sterols. Importantly, these compounds were not detected in control groups, including normal subjects, hypercholesterolemic patients before surgery, or ileal bypass subjects after reanastomosis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



